5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride
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Description
4-(Aminomethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.624 g/mol . It is a white to pale cream crystalline powder .
Synthesis Analysis
While specific synthesis methods for “5-(Aminomethyl)-2-(methylsulfanyl)benzonitrile hydrochloride” are not available, similar compounds such as biaryl compounds are synthesized using Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi and Kumada reactions .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzonitrile hydrochloride consists of a benzene ring with an aminomethyl (–CH2NH2) group and a nitrile (–C≡N) group attached to it .Physical and Chemical Properties Analysis
4-(Aminomethyl)benzonitrile hydrochloride is a white to pale cream crystalline powder with a melting point of 279°C to 284°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Antibacterial Properties : This compound is used in the synthesis of analogs with antibacterial properties against gram-negative and gram-positive organisms (Ekström, Ovesson, & Pring, 1975).
- Disproportionation Reactions : It is involved in disproportionation reactions of certain chemical compounds, contributing to the understanding of sulfoxide chemistry (Connor & Strandtmann, 1978).
Mechanistic Studies
- Cyclotrimerization Inhibition : The compound is significant in inhibiting the cyclotrimerization process of benzonitrile, leading to new insights into the mechanism of cyclotrimerization (Davies, Raithby, Shields, Snaith, & Wheatley, 1997).
Material Science and Organic Chemistry
- Synthesis of Thiazolo Compounds : It aids in synthesizing various thiazolo compounds, crucial in organic chemistry and material science (El‐Emary & Khodairy, 2006).
- Formation of Benzisothiazole Rings : This chemical plays a role in the formation of benzisothiazole rings, contributing to the development of new materials and compounds (Fierro, Murphy, Smith, Coles, & Hursthouse, 2006).
Properties
IUPAC Name |
5-(aminomethyl)-2-methylsulfanylbenzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABBMTVXERVPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CN)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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